{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the difluoromethyl group:
Formation of the pyrrole ring: The pyrrole ring is synthesized from a precursor such as a 2,5-dimethylfuran derivative through cyclization.
Coupling of the pyrazole and pyrrole rings: The final step involves coupling the pyrazole and pyrrole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the difluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Oxidized derivatives of the pyrrole ring.
Reduction products: Reduced derivatives of the pyrazole ring.
Substitution products: Substituted derivatives at the difluoromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and materials to impart unique properties such as fluorescence or conductivity.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions.
Drug Development:
Medicine
Therapeutic Agents: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or neurological disorders.
Industry
Chemical Manufacturing: It can be used in the synthesis of other complex molecules, serving as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
{[1-(methyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
CAS No. |
1856091-06-9 |
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Molecular Formula |
C11H14F2N4 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H14F2N4/c1-16-6-2-3-9(16)7-14-8-10-4-5-15-17(10)11(12)13/h2-6,11,14H,7-8H2,1H3 |
InChI Key |
VVYYVLMBLWSZFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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